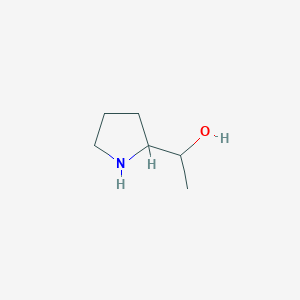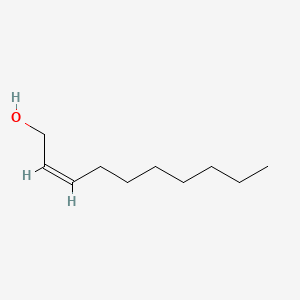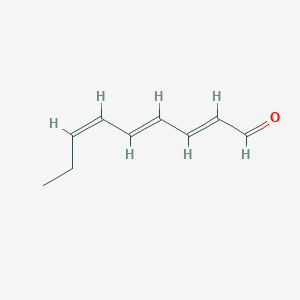
EverFluor FL Prazosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EverFluor FL Prazosin is a high-affinity, green-fluorescent probe specifically designed for the α1-adrenergic receptor. It is widely used in live cell imaging and flow cytometry due to its ability to bind selectively to these receptors. This compound is particularly valuable in research involving cellular signaling and receptor dynamics.
Wissenschaftliche Forschungsanwendungen
EverFluor FL Prazosin has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study receptor-ligand interactions and cellular signaling pathways.
Biology: Employed in live cell imaging to visualize the distribution and dynamics of α1-adrenergic receptors.
Medicine: Utilized in pharmacological studies to investigate the effects of drugs targeting α1-adrenergic receptors.
Industry: Applied in the development of diagnostic tools and assays for receptor activity
Wirkmechanismus
Prazosin, the base compound of EverFluor FL Prazosin, competitively inhibits postsynaptic alpha-adrenergic receptors which results in vasodilation of veins and arterioles and a decrease in total peripheral resistance and blood pressure . It is an α1-blocker that acts as a non-selective inverse agonist at α1-adrenergic receptors .
Vorbereitungsmethoden
The synthesis of EverFluor FL Prazosin involves the conjugation of prazosin, an α1-adrenergic receptor antagonist, with a fluorescent dye. The synthetic route typically includes:
Step 1: Synthesis of prazosin through a series of organic reactions, including the formation of the quinazoline ring and subsequent functionalization.
Step 2: Conjugation of prazosin with a fluorescent dye, such as BODIPY, under controlled conditions to ensure high yield and purity. Industrial production methods focus on optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and scalability.
Analyse Chemischer Reaktionen
EverFluor FL Prazosin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the prazosin moiety.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, leading to the formation of derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
EverFluor FL Prazosin is unique due to its high affinity and specificity for α1-adrenergic receptors, combined with its fluorescent properties. Similar compounds include:
BODIPY FL Prazosin: Another fluorescent probe for α1-adrenergic receptors with similar properties.
EverFluor FL Verapamil: A fluorescent probe for verapamil, used in studies of drug transport across the blood-retinal barrier
Quinacrine: A compound used in lysosomal trapping studies, though it targets different cellular components.
This compound stands out due to its specific application in studying α1-adrenergic receptors and its utility in live cell imaging and flow cytometry.
Eigenschaften
CAS-Nummer |
175799-93-6 |
|---|---|
Molekularformel |
C28H32BF2N7O3 |
Molekulargewicht |
563.41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)

